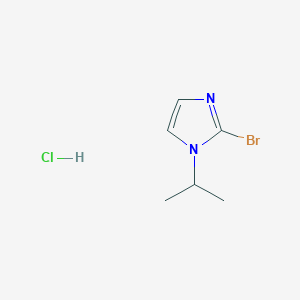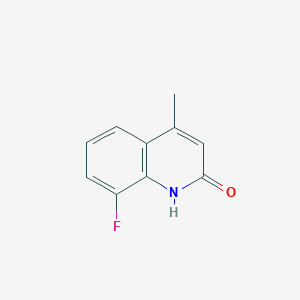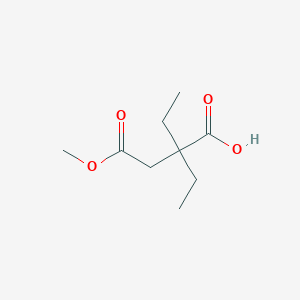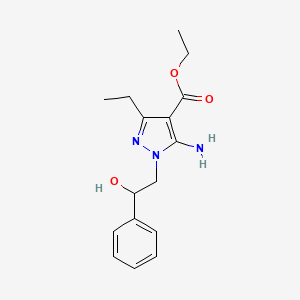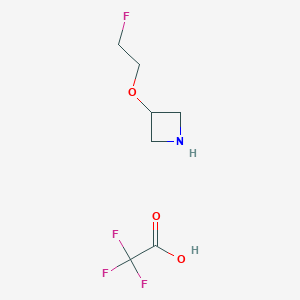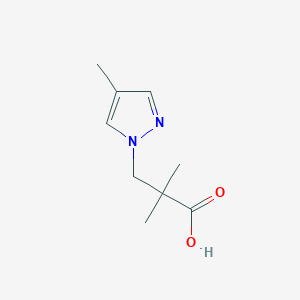
2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
“2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains a propanoic acid group, which is a carboxylic acid consisting of three carbons (C3H6O2) .
Chemical Reactions Analysis
The chemical reactions involving “2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid” are not explicitly mentioned in the available resources. Pyrazoles, in general, are known to react with various compounds and participate in a wide range of chemical reactions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has identified derivatives of 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid as effective corrosion inhibitors for steel in acidic environments. A study by Missoum et al. (2013) found that bipyrazolic derivatives exhibit high corrosion inhibition efficiency, exceeding 95% at low concentrations. The protection mechanism was attributed to cathodic inhibition by polarization and charge transfer, with adherence to the Langmuir adsorption isotherm. Quantum chemical calculations supported the experimental findings, linking inhibition efficiency to the molecular structure of the inhibitors (Missoum et al., 2013).
Catalytic Properties
In another study, Boussalah et al. (2009) synthesized and examined the catalytic properties of pyrazole-based ligands derived from the compound. The copper (II) complexes of these ligands showed potential as catalysts for the oxidation of catechol to quinone under ambient conditions. The rate of oxidation varied across the complexes, demonstrating the influence of the ligand structure on catalytic activity (Boussalah et al., 2009).
Organic Synthesis and Antimicrobial Activity
Research into the compound's derivatives has also contributed to the field of organic synthesis and antimicrobial activity. A study by Govindaraju et al. (2012) evaluated the antimicrobial and antioxidant activities of a series of 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters. The compounds displayed promising antibacterial and antifungal activity against various organisms, along with antioxidant properties. The research highlighted the potential of these derivatives in medical applications, particularly in the treatment of infectious diseases and as antioxidant agents (Govindaraju et al., 2012).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-4-10-11(5-7)6-9(2,3)8(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOIJXWPQVDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



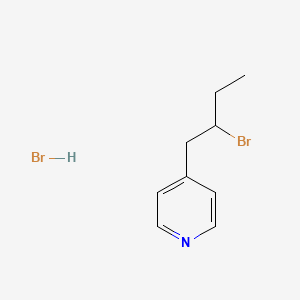
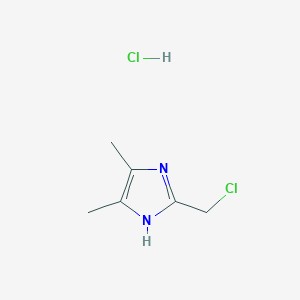
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
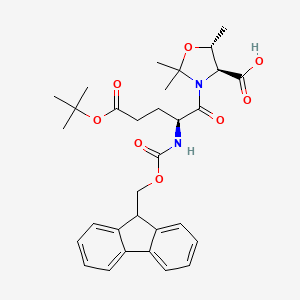
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
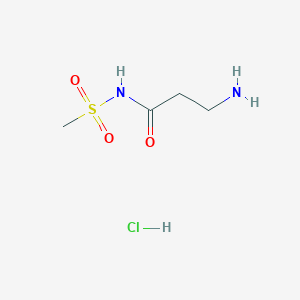
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
